molecular formula C11H11NO5 B8706999 6,7-Dimethoxy-1-methyl-1H-benzo(d)(1,3)oxazine-2,4-dione CAS No. 57384-36-8

6,7-Dimethoxy-1-methyl-1H-benzo(d)(1,3)oxazine-2,4-dione

Cat. No. B8706999
Key on ui cas rn: 57384-36-8
M. Wt: 237.21 g/mol
InChI Key: JMAIHPNISRFSSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08058431B2

Procedure details

9.00 g (40.3 mmol) 6,7-Dimethoxy-1H-benzo(d)(1,3)oxazine-2,4-dione were dissolved in 60 ml dried dimethylformamide and cooled to 0° C. 1.32 g (52.3 mmol) sodium hydride was added and the solution was stirred for 30 min at room temperature (Argon). After cooling to 0° C. again 7.42 g (3.27 ml, 52.3 mmol) iodomethane was added and stirred at room temperature for 1 h. 300 ml water was added and the residue is filtrated, rinsed with water and ethyl ether.
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
1.32 g
Type
reactant
Reaction Step Two
Quantity
3.27 mL
Type
reactant
Reaction Step Three
Name
Quantity
300 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[C:14]([O:15][CH3:16])=[CH:13][C:6]2[NH:7][C:8](=[O:12])[O:9][C:10](=[O:11])[C:5]=2[CH:4]=1.[H-].[Na+].I[CH3:20].O>CN(C)C=O>[CH3:1][O:2][C:3]1[C:14]([O:15][CH3:16])=[CH:13][C:6]2[N:7]([CH3:20])[C:8](=[O:12])[O:9][C:10](=[O:11])[C:5]=2[CH:4]=1 |f:1.2|

Inputs

Step One
Name
Quantity
9 g
Type
reactant
Smiles
COC1=CC2=C(NC(OC2=O)=O)C=C1OC
Name
Quantity
60 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
1.32 g
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
3.27 mL
Type
reactant
Smiles
IC
Step Four
Name
Quantity
300 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the solution was stirred for 30 min at room temperature (Argon)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
STIRRING
Type
STIRRING
Details
stirred at room temperature for 1 h
Duration
1 h
FILTRATION
Type
FILTRATION
Details
the residue is filtrated
WASH
Type
WASH
Details
rinsed with water and ethyl ether

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
COC1=CC2=C(N(C(OC2=O)=O)C)C=C1OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.